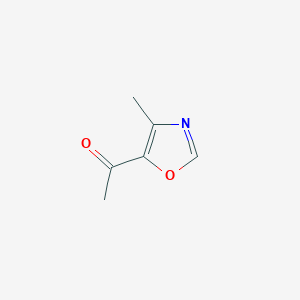

1-(4-Methyloxazol-5-yl)ethanone

概述

描述

1-(4-Methyloxazol-5-yl)ethanone, also known as 5-Acetyl-4-methyloxazole, is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

准备方法

The synthesis of 1-(4-Methyloxazol-5-yl)ethanone can be achieved through various methods. One common approach involves the N-acylation of amino acids with carboxylic acids, followed by cyclodehydration of the resulting N-acylamino acids . Another method includes the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with Vinamidinium salt, which avoids the use of highly toxic reagents such as sodium cyanide and sodium azide .

化学反应分析

1-(4-Methyloxazol-5-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield various reduced forms of the compound.

Common reagents and conditions used in these reactions include dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting measures . The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Chemistry

In the field of chemistry, 1-(4-Methyloxazol-5-yl)ethanone serves as a building block for synthesizing more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound’s reactivity can be exploited to create derivatives with enhanced biological activities.

| Application | Description |

|---|---|

| Building Block | Used in synthesis of pharmaceuticals and agrochemicals |

| Chemical Transformations | Participates in reactions that yield diverse derivatives |

Biology

This compound exhibits notable biological activities , including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of this compound show potential as antibacterial agents against pathogens such as Staphylococcus aureus and Bacillus subtilis . The oxazole moiety enhances interaction with biological targets, making it a subject of interest in drug discovery.

Case Studies:

- Antibacterial Activity : Studies have demonstrated that certain derivatives inhibit key enzymes involved in bacterial DNA replication, showcasing their potential as effective antibacterial agents.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit monoacylglycerol lipase (MAGL), a target for therapeutic intervention in various diseases .

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its derivatives are under investigation for potential therapeutic effects, particularly in treating conditions related to inflammation and infection. Pharmacokinetic studies suggest favorable absorption characteristics, indicating good bioavailability for therapeutic applications.

| Therapeutic Focus | Potential Applications |

|---|---|

| Antimicrobial Agents | Treatment of bacterial infections |

| Anti-inflammatory Agents | Management of inflammatory diseases |

作用机制

The mechanism of action of 1-(4-Methyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

1-(4-Methyloxazol-5-yl)ethanone can be compared with other similar compounds, such as 1-(4-Methyloxazol-2-yl)ethanone. Both compounds share a similar molecular structure but differ in the position of the oxazole ring. This difference in structure can lead to variations in their chemical properties and reactivity . Other similar compounds include various isoxazole derivatives, which also exhibit a range of biological activities and therapeutic potential .

生物活性

1-(4-Methyloxazol-5-yl)ethanone, a compound characterized by its unique oxazole ring and ketone functional group, has garnered attention for its diverse biological activities. This article explores its antibacterial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₆H₇NO₂

- Molecular Weight : 125.13 g/mol

- Structural Features : The compound consists of a five-membered oxazole ring with a methyl group at the 4-position and an ethanone functional group, which enhances its interaction with biological targets .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. Notably, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the oxazole moiety contributes to the compound's ability to inhibit bacterial growth by interacting with essential biological targets involved in bacterial DNA replication.

The antibacterial mechanism of this compound is primarily attributed to its ability to inhibit key enzymes necessary for bacterial survival. Studies indicate that it may disrupt the function of DNA gyrase and topoisomerase, which are critical for DNA replication and transcription in bacteria .

Pharmacokinetics

Pharmacokinetic studies have demonstrated favorable absorption characteristics for this compound, suggesting good bioavailability. This is crucial for its potential therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antimicrobial Efficacy :

- In Vivo Efficacy :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Related Compounds

To further understand the unique position of this compound within the oxazole family, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1-(Benzo[d]oxazol-2-yl)ethanone | 0.74 | Contains a benzo group enhancing aromaticity |

| 1-(2,5-Dimethyloxazol-4-yl)ethanone | 0.59 | Features additional methyl groups on the ring |

| 2-Methyloxazole-4-carbaldehyde | 0.72 | Contains an aldehyde instead of a ketone |

| (2-Methyloxazol-4-yl)methanamine | 0.69 | Incorporates an amine functional group |

| 2-Methyloxazole-4-carboxylic acid | 0.63 | Contains a carboxylic acid functionality |

This table highlights how variations in structure can lead to differences in biological activity and potential therapeutic applications.

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 1-(4-Methyloxazol-5-yl)ethanone, and what factors influence reaction yield and purity?

The synthesis of this compound typically involves cyclization reactions of substituted precursors, such as acylated amines or ketones, under controlled conditions. Key factors affecting yield and purity include:

- Temperature : Optimal ranges (e.g., 80–120°C) prevent decomposition of intermediates .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., acetic anhydride) accelerate cyclization .

Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- NMR Spectroscopy : H and C NMR identify structural features, such as the methyl group (δ 2.1–2.5 ppm) and carbonyl resonance (δ 190–210 ppm) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and methanol/water mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 141.05 for CHNO) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT methods, such as B3LYP with gradient corrections, calculate:

- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites on the oxazole ring .

- HOMO-LUMO gaps : Predict reactivity trends (e.g., ΔE ≈ 5.2 eV indicates moderate stability) .

- Vibrational frequencies : Match experimental IR data to validate computational models .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?

- Hybrid functionals : Incorporate exact exchange (e.g., B3LYP) to improve agreement with NMR chemical shifts .

- Solvent effects : Include implicit solvation models (e.g., PCM) to refine UV-Vis absorption predictions .

- Validation : Cross-check DFT results with crystallographic data (e.g., SHELX-refined bond lengths) .

Q. How does the substitution pattern on the oxazole ring influence biological activity in derivatives?

- Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing electrophilicity at the carbonyl group .

- Methyl groups at the 4-position improve metabolic stability, as shown in SAR studies against S. aureus (MIC = 8 µg/mL) .

- Kinetic assays : Measure enzyme inhibition (e.g., IC) to correlate substituent effects with bioactivity .

Q. What experimental approaches optimize reaction conditions to minimize side products during synthesis?

- Design of Experiments (DoE) : Statistically vary parameters (temperature, stoichiometry) to maximize yield .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Catalyst screening : Test Brønsted acids (e.g., HSO) vs. Lewis acids (e.g., ZnCl) to suppress byproduct formation .

Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?

属性

IUPAC Name |

1-(4-methyl-1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBRWPKBEPJABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452424 | |

| Record name | 1-(4-methyloxazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-19-3 | |

| Record name | 1-(4-methyloxazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。